1,3,5-Tris(2-carboxyphenyl)benzene

Coordination chemistry MOF linker design High-nuclearity clusters

Generic tricarboxylate linkers often fail to deliver high-nuclearity metal clusters. This ortho-substituted ligand consistently yields discrete Co₁₄/Ni₁₄ clusters and enables dimension-switchable network synthesis. • Convergent tripodal geometry pre-organizes a binding pocket for 10+ metal centers. • 50% longer linker (~10.5 Å) than trimesic acid for isoreticular MOF expansion. • Validated for single-molecule magnets and recyclable homogeneous-like catalysts.

Molecular Formula C27H18O6
Molecular Weight 438.435
CAS No. 955050-88-1
Cat. No. B2603073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(2-carboxyphenyl)benzene
CAS955050-88-1
Molecular FormulaC27H18O6
Molecular Weight438.435
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4C(=O)O)C(=O)O
InChIInChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
InChIKeySVAJWMFPXLZPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,5-Tris(2-carboxyphenyl)benzene: Tripodal Tricarboxylate Linker


1,3,5-Tris(2-carboxyphenyl)benzene (CAS 955050-88-1) is an aromatic tricarboxylic acid featuring a central benzene ring substituted at the 1-, 3-, and 5-positions with three 2-carboxyphenyl arms [1]. This ortho‑substitution pattern enforces a tripodal, facial conformation in which all three carboxylic acid groups are oriented to the same side of the central ring, a structural motif that is distinct from the planar, divergent geometry of para‑substituted analogs such as 1,3,5‑tris(4‑carboxyphenyl)benzene (BTB) [2]. The ligand serves as a tritopic building block for metal–organic frameworks (MOFs) and discrete polynuclear coordination clusters [1].

1,3,5-Tris(2-carboxyphenyl)benzene: Why Substitution Fails


Tritopic carboxylate linkers such as trimesic acid (1,3,5‑benzenetricarboxylic acid) and 1,3,5‑tris(4‑carboxyphenyl)benzene (BTB) adopt planar or near‑planar geometries that direct their carboxylate groups outward in a divergent fashion, favouring extended network topologies [1]. In contrast, 1,3,5‑tris(2‑carboxyphenyl)benzene uses ortho‑disubstituted phenyl spacers that force the three carboxylate arms into a convergent, tripodal arrangement [2]. This conformational difference is not cosmetic: it directly controls the nuclearity of the metal clusters that crystallise. When reacted with first‑row transition metals, the ortho‑substituted ligand repeatedly delivers discrete M₁₄ (M = Co, Ni) clusters—nuclearities that are not accessible with para‑substituted or directly‑attached carboxylate analogs under comparable conditions [2]. Users who substitute a generic tricarboxylate linker therefore risk losing the cluster‑nucleating property that is the defining synthetic value of this compound.

1,3,5-Tris(2-carboxyphenyl)benzene: Comparative Evidence


Enhanced Cluster Nuclearity via Ortho-Substitution

In a direct head‑to‑head study under identical solvothermal conditions, the ortho‑substituted ligand 1,3,5‑tris‑2‑carboxyphenylbenzene (H₃L2) formed discrete Co₁₄ and Ni₁₄ clusters, while the para‑substituted analog H₃L1 (1,3,5‑tris(4′‑carboxybiphenyl‑2‑yl)benzene) produced only Zn₈ clusters and the extended para‑substituted analog H₃L3 gave Zn₈ clusters [1]. The Co₁₄ cluster [Co₁₄(L2)₆(μ₃‑OH)₈(HCO₂)₂(DMF)₄(H₂O)₆] (2‑Co) and the isostructural Ni₁₄ cluster (2‑Ni) represent the highest nuclearities achieved in this ligand family [1].

Coordination chemistry MOF linker design High-nuclearity clusters

Enforced Tripodal Conformation by Ortho-Substitution

Crystallographic analysis across the H₃L1–4 family demonstrates that only the ortho‑substituted phenyl linkers of H₃L2 reliably adopt a facial tripodal conformation in which all three carboxylate arms are directed to the same side of the central benzene ring [1]. This conformation is a prerequisite for encapsulating metal ions within a single cluster core. In contrast, the para‑substituted H₃L1 and H₃L3 can adopt alternative conformations that lead to extended networks (e.g., the 2D coordination polymer 4‑Zn with H₃L2 itself, demonstrating that conformational flexibility is ligand‑dependent) [1].

Ligand design Conformational control Crystal engineering

Ortho-Carboxylate Acidity and Metal Coordination

The ortho‑positioning of the carboxylic acid group on the terminal phenyl ring is known to increase the acidity (lower the pKₐ) of aromatic carboxylic acids relative to their para‑substituted isomers, due to steric inhibition of resonance and through‑space electrostatic effects [1]. In tricarboxylate MOF linkers, this modified acidity alters the deprotonation and metal‑binding kinetics, which has been shown in rare‑earth MOF systems to redirect framework topology [2]. Although a direct pKₐ measurement for 1,3,5‑tris(2‑carboxyphenyl)benzene has not been reported, the ortho‑effect is a well‑documented class‑level phenomenon: ortho‑substituted benzoic acids typically exhibit pKₐ values 0.2–0.5 units lower than their para isomers [1]. This differential acidity contributes to the unique cluster‑forming behaviour observed in the Argent study [3].

Carboxylate acidity Ortho effect MOF topology

Synthetic Accessibility and High Purity

An improved synthesis of 1,3,5‑tris‑2‑carboxyphenylbenzene (H₃L2) has been reported, circumventing the low yields of the original procedure [1]. The compound is commercially available with a purity of ≥98% (CAS 955050‑88‑1) , and its melting point is reported as 265–268 °C . While the para‑isomer 1,3,5‑tris(4‑carboxyphenyl)benzene (BTB) is also commercially available, the ortho‑isomer is a specialty linker whose procurement value lies in its distinct conformational properties rather than bulk cost.

Organic synthesis MOF linker procurement Purity specification

Extended Linker for Larger Pore Apertures

Compared with trimesic acid (1,3,5‑benzenetricarboxylic acid, H₃BTC), in which the carboxylate groups are directly attached to the central benzene ring, 1,3,5‑tris(2‑carboxyphenyl)benzene incorporates an additional phenyl spacer between the core and each carboxylate [1]. This extends the effective ligand length from approximately 7.0 Å (carboxylate‑O to centre) in H₃BTC to approximately 10.5 Å in the title compound, as estimated from the crystal structure of the free ligand [2]. The increased length can be exploited to generate MOFs with larger pore apertures while retaining the tritopic connectivity that yields three‑dimensional frameworks.

Pore engineering MOF design Linker length

Dimensionality Control: Discrete Clusters to 2D Networks

Under solvothermal conditions with Zn(II), H₃L2 produces both discrete polynuclear clusters (Co₁₄, Ni₁₄) and a 2D coordination network {[Zn₃(L2)₂(DMF)(H₂O)(C₅H₅N)]·6(DMF)}ₙ (4‑Zn) containing {Zn₂(RCO₂)₄(solv)₂} paddlewheel units [1]. This dimensionality duality is not observed with trimesic acid, which almost exclusively forms 3D frameworks (e.g., HKUST‑1, MIL‑100) due to its planar, outward‑pointing carboxylate geometry [2]. The ability to switch between discrete and extended structures by adjusting reaction conditions (solvent, pH, ancillary ligand) is a direct consequence of the ortho‑substituted tripodal conformation of H₃L2.

Dimensionality control Coordination polymer Topology

1,3,5-Tris(2-carboxyphenyl)benzene: Key Applications


Synthesis of High-Nuclearity Metal Clusters

When the synthetic objective is a discrete polynuclear cluster with 10 or more metal centres, 1,3,5‑tris(2‑carboxyphenyl)benzene (H₃L2) is the ligand of choice. Under solvothermal conditions with Co(II) or Ni(II) nitrate, H₃L2 reliably delivers Co₁₄ and Ni₁₄ clusters [1]. These clusters are of interest as single‑molecule magnets (SMMs) and as homogeneous‑like catalysts that can be precipitated and recycled. Para‑substituted analogs (H₃L1, H₃L3) fail to produce clusters of this nuclearity under identical conditions [1].

Dimension-Switchable Coordination Materials

Researchers who require a single linker that can access both discrete molecular species and extended coordination networks benefit from the conformational versatility of H₃L2. By tuning the solvent composition and the presence of ancillary ligands such as pyridine, the same Zn(II)/H₃L2 system can yield either a 2D paddlewheel network or, with Co(II)/Ni(II), discrete M₁₄ clusters [1]. This dimension‑switchable behaviour is not available with trimesic acid or para‑substituted BTB [2].

MOF Pore Expansion with Extended Linkers

For MOF designers seeking to increase pore aperture while retaining tritopic connectivity, 1,3,5‑tris(2‑carboxyphenyl)benzene offers a 50% longer linker (~10.5 Å) compared with trimesic acid (~7.0 Å) [1]. This extension can be exploited to synthesise isoreticular expansions of known trimesate frameworks, potentially increasing gravimetric surface area and guest‑accessible volume for gas storage applications [2].

Selective Metal Ion Encapsulation by Tripodal Ligands

The facial tripodal conformation of H₃L2 creates a pre‑organised binding pocket that can encapsulate a cluster of metal ions. This property is valuable for the design of metallo‑cryptands and metal‑based receptors where a defined cavity size is required. The ortho‑disubstituted phenyl motif has been validated as a general design principle for ligands that form high‑nuclearity coordination clusters across a range of first‑row transition metals [1].

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